Cas no 29588-37-2 (b-Alanine, N-[4-(b-D-glucopyranosyloxy)-2-hydroxy-3,3-dimethyl-1-oxobutyl]-)
![b-Alanine, N-[4-(b-D-glucopyranosyloxy)-2-hydroxy-3,3-dimethyl-1-oxobutyl]- structure](https://it.kuujia.com/scimg/cas/29588-37-2x500.png)
29588-37-2 structure
Nome del prodotto:b-Alanine, N-[4-(b-D-glucopyranosyloxy)-2-hydroxy-3,3-dimethyl-1-oxobutyl]-
b-Alanine, N-[4-(b-D-glucopyranosyloxy)-2-hydroxy-3,3-dimethyl-1-oxobutyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- b-Alanine, N-[4-(b-D-glucopyranosyloxy)-2-hydroxy-3,3-dimethyl-1-oxobutyl]-
- 3-[[2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]propanoic acid
- 4'-O-(beta-D-Glucopyranosyl)-D-pantothenic acid
- beta-Alanine, N-(4-(beta-D-glucopyranosyloxy)-2-hydroxy-3,3-dimethyl-1-oxobutyl)-
- D-Pantothenic acid 4'-O-beta-glucoside
- 29588-37-2
-
- Inchi: InChI=1S/C15H27NO10/c1-15(2,12(23)13(24)16-4-3-8(18)19)6-25-14-11(22)10(21)9(20)7(5-17)26-14/h7,9-12,14,17,20-23H,3-6H2,1-2H3,(H,16,24)(H,18,19)/t7-,9-,10+,11-,12?,14-/m1/s1
- Chiave InChI: GMURXYJSTRMISD-GRBZJBESSA-N
- Sorrisi: OC(CCNC(C(C(CO[C@@H]1O[C@H](CO)[C@@H](O)[C@H](O)[C@H]1O)(C)C)O)=O)=O
Proprietà calcolate
- Massa esatta: 381.163
- Massa monoisotopica: 381.163
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 7
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 26
- Conta legami ruotabili: 9
- Complessità: 485
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 186Ų
- XLogP3: -2.7
Proprietà sperimentali
- Densità: 1.46
- Punto di ebollizione: 762.7°C at 760 mmHg
- Punto di infiammabilità: 415.1°C
- Indice di rifrazione: 1.576
b-Alanine, N-[4-(b-D-glucopyranosyloxy)-2-hydroxy-3,3-dimethyl-1-oxobutyl]- Letteratura correlata
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
-
4. Book reviews
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
Categorie correlate
- Solventi e chimici organici Composti organici Lipidi e molecole simili ai lipidi Grassi acili Glicosidi grassi di monosaccaridi e disaccaridi
- Solventi e chimici organici Composti organici Lipidi e molecole simili ai lipidi Grassi acili Aci grassi glicosidi Glicosidi grassi di monosaccaridi e disaccaridi
29588-37-2 (b-Alanine, N-[4-(b-D-glucopyranosyloxy)-2-hydroxy-3,3-dimethyl-1-oxobutyl]-) Prodotti correlati
- 2034486-26-3(N-[(4-methoxythian-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide)
- 209174-61-8(4-Ethyl-2-methylhexanoic acid)
- 1797341-89-9(2-{1-(3,4-difluorobenzoyl)piperidin-4-ylsulfonyl}-N-methylacetamide)
- 2137514-29-3(tert-butyl N-(4-hydroxy-2-{methyl[(1-methylcyclobutyl)methyl]amino}cyclohexyl)carbamate)
- 1806361-51-2(2-Cyano-4-ethylphenylpropanal)
- 450343-41-6((2Z)-N-2-(4-fluorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3-phenylprop-2-enamide)
- 897833-16-8(ethyl 4-3-amino-4-(furan-2-yl)-6-(4-methylphenyl)thieno2,3-bpyridine-2-amidobenzoate)
- 2228909-10-0(2-1-(2-phenylpropan-2-yl)cyclopropylpropan-2-amine)
- 895480-53-2(3-(4-chlorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide)
- 2387569-13-1((1S,5S)-3-benzyloxycarbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid)
Fornitori consigliati
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
